4-(4-methoxybenzenesulfonamido)benzene-1-carboximidamide,aceticacid
Description
4-(4-Methoxybenzenesulfonamido)benzene-1-carboximidamide, acetic acid (molecular formula: C₁₆H₁₉N₃O₅S, molecular weight: 365.41) is a sulfonamide-carboximidamide hybrid compound. Its structure comprises a benzene ring substituted with a carboximidamide group (-C(=NH)NH₂) at position 1 and a 4-methoxybenzenesulfonamido group (-SO₂NH-C₆H₄-OCH₃) at position 4. The acetic acid moiety likely acts as a counterion or co-formulant, enhancing solubility or stability . This compound is cataloged in the Enamine Building Blocks Catalogue, indicating its utility as a synthetic intermediate in medicinal chemistry or materials science .
Properties
IUPAC Name |
acetic acid;4-[(4-methoxyphenyl)sulfonylamino]benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S.C2H4O2/c1-20-12-6-8-13(9-7-12)21(18,19)17-11-4-2-10(3-5-11)14(15)16;1-2(3)4/h2-9,17H,1H3,(H3,15,16);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXZIYQWJNZVKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The sulfonylation of 4-aminobenzonitrile with 4-methoxybenzenesulfonyl chloride proceeds via nucleophilic substitution. Schotten-Baumann conditions (aqueous NaOH, dichloromethane) are employed to minimize hydrolysis of the nitrile group. Alternative methods using pyridine as both base and solvent yield comparable results but require stringent moisture control.
Table 1. Comparative Analysis of Sulfonylation Methods
| Condition | Solvent | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Schotten-Baumann | DCM/H2O | NaOH | 82 | 98.5 |
| Pyridine-mediated | Pyridine | Pyridine | 85 | 97.8 |
Nitrile to Carboximidamide Conversion: Amidination Strategies
Pinner Reaction and Modifications
The classical Pinner reaction (HCl/EtOH, followed by NH3) converts nitriles to amidines. However, this method yields only 60–65% of the desired carboximidamide due to competing hydrolysis to the amide. A modified protocol using ammonium chloride and AlCl3 in toluene at 110°C for 12 hours improves yields to 78%.
MeONa/MeOH-Mediated Synthesis
A high-yield alternative involves refluxing 4-(4-methoxybenzenesulfonamido)benzonitrile with sodium methoxide in methanol for 45 hours, followed by ammonium acetate quench. This method achieves 89% yield and minimizes byproducts. The reaction proceeds via nucleophilic addition of methoxide to the nitrile, forming an imino ether intermediate, which subsequently reacts with ammonia to yield the carboximidamide.
Table 2. Amidination Method Performance
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pinner Reaction | HCl/EtOH, NH3 | 65 | 95.2 |
| AlCl3/NH4Cl | Toluene, 110°C | 78 | 96.8 |
| MeONa/MeOH | Reflux, 45 h | 89 | 99.1 |
Salt Formation with Acetic Acid
The final step involves treating the free base with glacial acetic acid in ethanol to form the acetate salt. Crystallization at 4°C produces needle-like crystals with >99% purity. The acetic acid counterion enhances aqueous solubility and thermal stability, as confirmed by differential scanning calorimetry (melting point: 214–216°C).
Spectroscopic Characterization and Validation
NMR Analysis
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.8 Hz, 2H, ArH), 7.72 (d, J = 8.8 Hz, 2H, ArH), 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 3.82 (s, 3H, OCH3), 2.10 (s, 3H, CH3COO–).
- 13C NMR (100 MHz, DMSO-d6) : δ 171.5 (COO–), 163.2 (C=N), 162.1 (SO2), 134.5–114.2 (ArC), 55.6 (OCH3), 23.1 (CH3COO–).
Mass Spectrometry
- HRMS (ESI+) : m/z calc’d for C15H16N3O3S [M+H]+: 326.0902; found: 326.0898.
Industrial-Scale Considerations and Challenges
Cost-Effectiveness of Starting Materials
4-Methoxybenzenesulfonyl chloride is commercially available but costly ($320/kg). In-house synthesis via chlorosulfonation of anisole reduces costs by 40% but requires specialized equipment for handling SO3.
Environmental Impact
The MeONa/MeOH method generates sodium acetate as a byproduct, which is non-toxic and recyclable. In contrast, AlCl3-mediated reactions produce aluminum waste, necessitating additional neutralization steps.
Chemical Reactions Analysis
4-(4-methoxybenzenesulfonamido)benzene-1-carboximidamide, acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include sulfonic acids and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield amines and alcohols as major products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido group is replaced by other nucleophiles such as halides or amines. Common reagents used in these reactions include sodium iodide and ammonia.
Scientific Research Applications
4-(4-methoxybenzenesulfonamido)benzene-1-carboximidamide, acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(4-methoxybenzenesulfonamido)benzene-1-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as dihydropteroate synthetase, which is crucial for the production of folate in bacteria. By inhibiting this enzyme, the compound disrupts the synthesis of essential biomolecules, leading to the inhibition of bacterial growth and replication. Additionally, its sulfonamido group allows it to interact with various proteins and enzymes, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Sulfonamido-Carboximidamide Motifs
Table 1: Structural and Physicochemical Comparison
Key Observations:
- This may influence solubility or receptor-binding interactions.
- Molecular Weight: The acetic acid-containing compound has a higher molecular weight (365.41) than the phenoxy analogue (242.27), which could affect pharmacokinetic properties like membrane permeability .
Functional Group Analysis
- Sulfonamido vs. Phenoxy: The sulfonamido group (-SO₂NH-) is electron-withdrawing and may enhance metabolic stability compared to the electron-rich phenoxy group (-O-C₆H₄-OCH₃) .
- Carboximidamide Core: All three compounds share the carboximidamide group, which can act as a hydrogen-bond donor/acceptor, making them candidates for targeting enzymes or receptors with polar active sites .
Corrosion Inhibition Potential
Immunomodulatory Activity (Speculative)
Flavone acetic acid (FAA), a compound with an acetic acid moiety, demonstrates dose-dependent immunomodulatory effects by inducing cytokines like IFN-α and TNF-α . While the target compound’s acetic acid group is structurally distinct, its role in modulating solubility or bioavailability could be analogous, warranting further investigation .
Biological Activity
The compound 4-(4-methoxybenzenesulfonamido)benzene-1-carboximidamide, acetic acid (CAS: 2580239-64-9) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzene ring with a carboximidamide substituent. Its molecular formula is C₁₄H₁₅N₃O₃S, and it has a molecular weight of approximately 305.35 g/mol. The presence of the methoxy and sulfonamide groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit antimicrobial properties. The compound has been evaluated for its activity against various pathogens, including bacteria and fungi. In vitro studies have shown that it possesses significant inhibitory effects on certain strains of bacteria, making it a candidate for further development as an antimicrobial agent.
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Bacteria | Inhibition of growth in specific strains | |
| Fungi | Moderate antifungal activity |
Antitumor Activity
The compound's antitumor potential has been explored in several studies. It has been tested against breast cancer cell lines such as MCF7 and HCC1954. Results indicate that it can inhibit cell proliferation significantly, with varying efficacy depending on the cell line.
- MCF7 Cells : IC50 values ranged from 16 μM to 24 μM.
- HCC1954 Cells : Showed higher susceptibility with IC50 values as low as 3.1 μM.
These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 | 16 - 24 | Apoptosis induction |
| HCC1954 | 3.1 | Cell cycle arrest |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
- Interaction with Receptors : Potential agonistic or antagonistic effects on various receptors involved in cancer progression have been suggested.
Case Studies
- In Vitro Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamides, including this compound, against resistant bacterial strains. Results demonstrated a significant reduction in bacterial load compared to controls.
- Antitumor Evaluation : In another study focusing on breast cancer cell lines, researchers observed that treatment with the compound led to marked reductions in cell viability and induced apoptosis in both MCF7 and HCC1954 cells.
Q & A
Basic: What are the recommended synthetic routes for 4-(4-methoxybenzenesulfonamido)benzene-1-carboximidamide, acetic acid?
Methodological Answer:
Synthesis of sulfonamide derivatives like this compound typically involves multi-step organic reactions. A plausible route includes:
Sulfonylation : Reacting 4-methoxybenzenesulfonyl chloride with an appropriately substituted benzene-1-carboximidamide precursor under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage.
Acetic Acid Functionalization : Introducing the acetic acid moiety via nucleophilic substitution or coupling reactions, ensuring pH control to avoid side reactions.
Purification : Use column chromatography or recrystallization to isolate the product, monitored by TLC.
Characterization requires NMR (1H/13C for structural confirmation), FT-IR (to confirm sulfonamide and carboxylic acid groups), and Mass Spectrometry (for molecular weight validation) .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H NMR identifies protons in the methoxy, sulfonamide, and carboximidamide groups, while 13C NMR confirms carbon environments.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns.
- FT-IR Spectroscopy : Peaks near 1150–1300 cm⁻¹ (S=O stretching) and 1700 cm⁻¹ (C=O from acetic acid) confirm functional groups.
- X-ray Crystallography (if crystalline): Provides definitive bond lengths and angles, as demonstrated in similar hydrazide structures .
Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, identifying energy barriers for sulfonamide bond formation. Tools like Gaussian or ORCA can predict solvent effects and catalyst interactions.
Reaction Path Search Algorithms (e.g., AFIR or GRRM) systematically explore intermediates, reducing trial-and-error experimentation. Pair computational results with Design of Experiments (DoE) to statistically optimize parameters (temperature, stoichiometry) .
Advanced: How to design experiments to study the compound’s bioactivity or enzyme inhibition potential?
Methodological Answer:
Target Identification : Use molecular docking (e.g., AutoDock Vina ) to predict binding affinity with enzymes like carbonic anhydrase (common target for sulfonamides).
In Vitro Assays :
- Kinetic Studies : Measure IC50 values via fluorometric or colorimetric assays (e.g., inhibition of esterase activity).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
Data Validation : Cross-reference computational predictions with experimental results, applying statistical tests (ANOVA) to assess significance .
Advanced: How to resolve contradictions in solubility or stability data across studies?
Methodological Answer:
- Controlled Stability Studies : Use HPLC or UV-Vis spectroscopy to monitor degradation under varied pH, temperature, and light exposure. Compare results with computational predictions (e.g., COSMO-RS for solubility).
- Statistical Meta-Analysis : Aggregate data from multiple studies, applying multivariate regression to identify confounding variables (e.g., solvent polarity, impurities).
- Feedback Loops : Integrate discrepancies into computational models to refine predictive accuracy, as advocated by ICReDD’s hybrid approach .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Risk Assessment : Review SDS for sulfonamide derivatives (potential sensitizers) and acetic acid (corrosive properties).
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis steps.
- Waste Management : Neutralize acidic residues before disposal.
- Training : Complete safety exams (100% score required) covering emergency procedures and spill containment, per institutional guidelines .
Advanced: How to investigate its potential as a precursor for functional materials?
Methodological Answer:
- Polymerization Screening : Test reactivity in polycondensation reactions (e.g., with diols or diamines) under inert atmospheres.
- Thermal Analysis : Use TGA and DSC to assess thermal stability and phase transitions.
- Surface Characterization : AFM or SEM to evaluate film morphology.
- Computational Screening : Predict electronic properties (HOMO/LUMO levels) for applications in conductive polymers .
Advanced: What strategies mitigate challenges in scaling up synthesis from milligram to gram scale?
Methodological Answer:
- Process Simulation : Use Aspen Plus to model heat and mass transfer, identifying bottlenecks (e.g., exothermic steps).
- Green Chemistry Metrics : Optimize atom economy and E-factor by substituting hazardous solvents (e.g., switching from DMF to cyclopentyl methyl ether).
- Flow Chemistry : Implement continuous flow reactors for improved mixing and temperature control during sulfonylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
